

Application Notes and Protocols for Quantitative Analysis Using Basic Blue 8

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Compound of Interest

Compound Name: *Basic Blue 8*

Cat. No.: *B1221837*

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Introduction

Basic Blue 8, also known under the designations Victoria Blue 4R, C.I. 42563, and CAS 2185-87-7, is a triarylmethane dye.[1][2][3] While historically utilized as a biological stain, its application has expanded into analytical chemistry for the quantitative determination of various substances.[4][5] This document provides detailed application notes and experimental protocols for two distinct quantitative methods employing **Basic Blue 8**: the spectrophotometric determination of boron and the surface-enhanced Raman scattering (SERS) analysis of chondroitin sulfate.

Application Note 1: Spectrophotometric Quantification of Boron Principle

This method relies on the reaction of boric acid with fluoride ions to form the tetrafluoroborate anion (BF_4^-).[6][7] Subsequently, the cationic **Basic Blue 8** dye forms an ion-association complex with the BF_4^- anion. This complex is extractable into an organic solvent, and the concentration of boron is determined by measuring the absorbance of the extract at a specific wavelength.[6][7] The intensity of the color is directly proportional to the concentration of boron in the sample.

Applications

This protocol is particularly suitable for the quantification of low concentrations of boron in aqueous samples, such as mineral water.[\[6\]](#)[\[7\]](#)

Key Performance Parameters

A summary of the quantitative data for this method is presented in Table 1.

Table 1: Quantitative Data for Spectrophotometric Boron Determination using **Basic Blue 8**

Parameter	Value	Reference
Wavelength (λ_{max})	610 nm	[6] [7]
Molar Absorptivity	$9.6 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[6] [7]
Linear Range (Beer's Law)	0.03–0.55 mg L ⁻¹ of Boron (III)	[6] [7]
Limit of Detection (LOD)	0.02 mg L ⁻¹ of Boron (III)	[6] [7]

Experimental Protocol: Spectrophotometric Determination of Boron Materials and Reagents

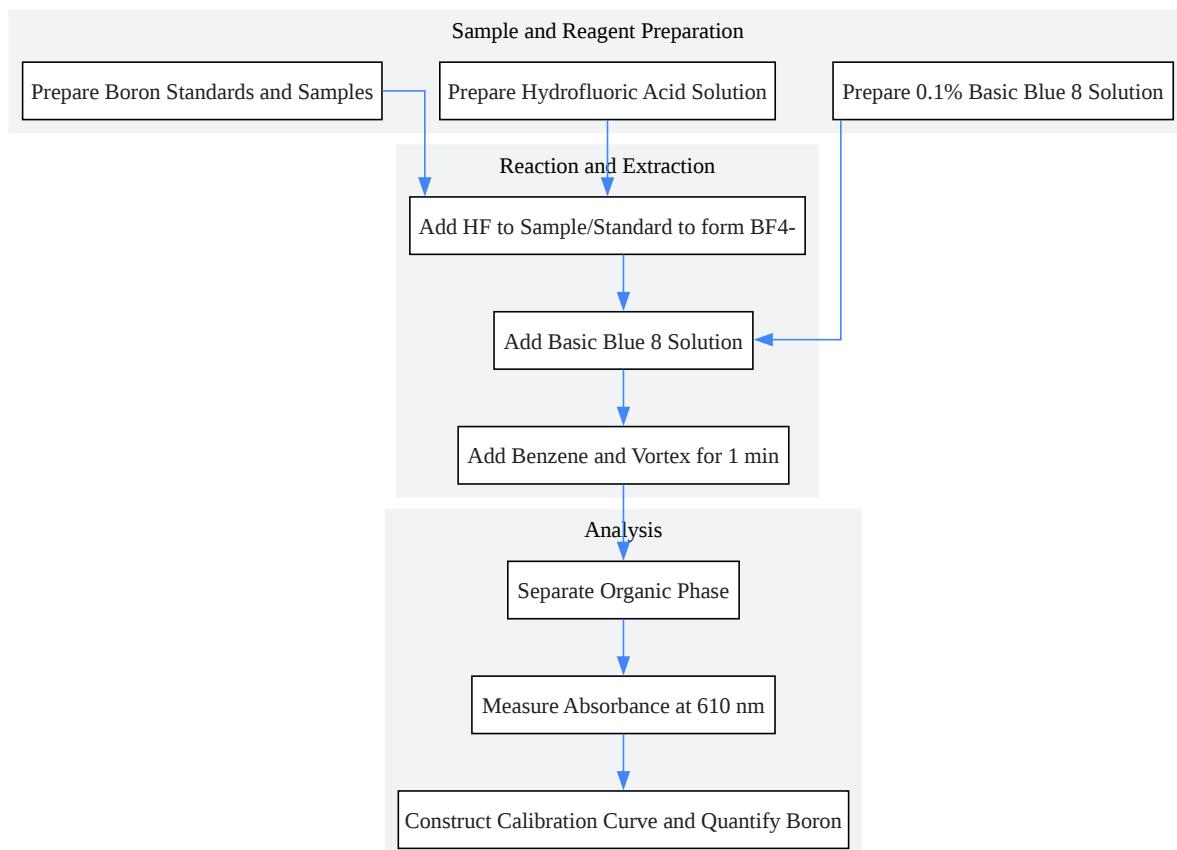
- **Basic Blue 8** (Victoria Blue 4R) solution (0.1% w/v)
- Standard Boron solution (B(III))
- Hydrofluoric acid (HF)
- Benzene (or another suitable organic solvent)
- Deionized water
- Test tubes
- Pipettes

- Spectrophotometer

Procedure

- Sample Preparation: Prepare a series of standard solutions of Boron (III) within the linear range (0.03–0.55 mg L⁻¹). Water samples should be filtered if necessary.
- Formation of Tetrafluoroborate Anion: To an aliquot of the sample or standard solution in a test tube, add hydrofluoric acid to facilitate the formation of the tetrafluoroborate anion (BF₄⁻).
- Complex Formation and Extraction:
 - Add 0.5 mL of the 0.1% **Basic Blue 8** solution to the test tube.
 - Adjust the acidity of the solution as required.
 - Add 3 mL of benzene to the tube.
 - Vortex the mixture for 1 minute to facilitate the extraction of the ion-association complex into the organic phase.
- Spectrophotometric Measurement:
 - Allow the phases to separate.
 - Carefully transfer the organic layer to a cuvette.
 - Measure the absorbance of the solution at 610 nm against a blank prepared in the same manner without the boron standard.
- Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of boron in the sample by interpolating its absorbance on the calibration curve.

Workflow Diagram

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Caption: Workflow for the spectrophotometric determination of boron.

Application Note 2: Surface-Enhanced Raman Scattering (SERS) for Chondroitin Sulfate Quantification

Principle

This highly sensitive method utilizes the principles of Surface-Enhanced Raman Scattering (SERS). Gold nanoparticles (AuNPs) act as the SERS substrate, and **Basic Blue 8** serves as a molecular probe. In the absence of chondroitin sulfate, **Basic Blue 8** adsorbs onto the AuNPs, generating a strong SERS signal. When chondroitin sulfate is present, it interacts with the **Basic Blue 8** probes, forming complexes that detach from the nanoparticle surface. This leads to a decrease in the SERS signal intensity at a characteristic Raman shift (1618 cm^{-1}). The reduction in SERS intensity is proportional to the concentration of chondroitin sulfate in the sample.^{[4][6]}

Applications

This method is suitable for the ultrasensitive detection and quantification of chondroitin sulfate in biological and pharmaceutical samples.

Key Performance Parameters

A summary of the quantitative data for this method is presented in Table 2.

Table 2: Quantitative Data for SERS Determination of Chondroitin Sulfate using **Basic Blue 8**

Parameter	Value	Reference
Raman Shift	1618 cm^{-1}	[4]
Linear Range	3.1–500 ng/mL	[4]
Limit of Detection (LOD)	1.0 ng/mL	[4]
Recovery Rate	97.6–104.2%	[4]
Relative Standard Deviation (RSD)	1.47–3.16%	[4]

Experimental Protocol: SERS Determination of Chondroitin Sulfate Materials and Reagents

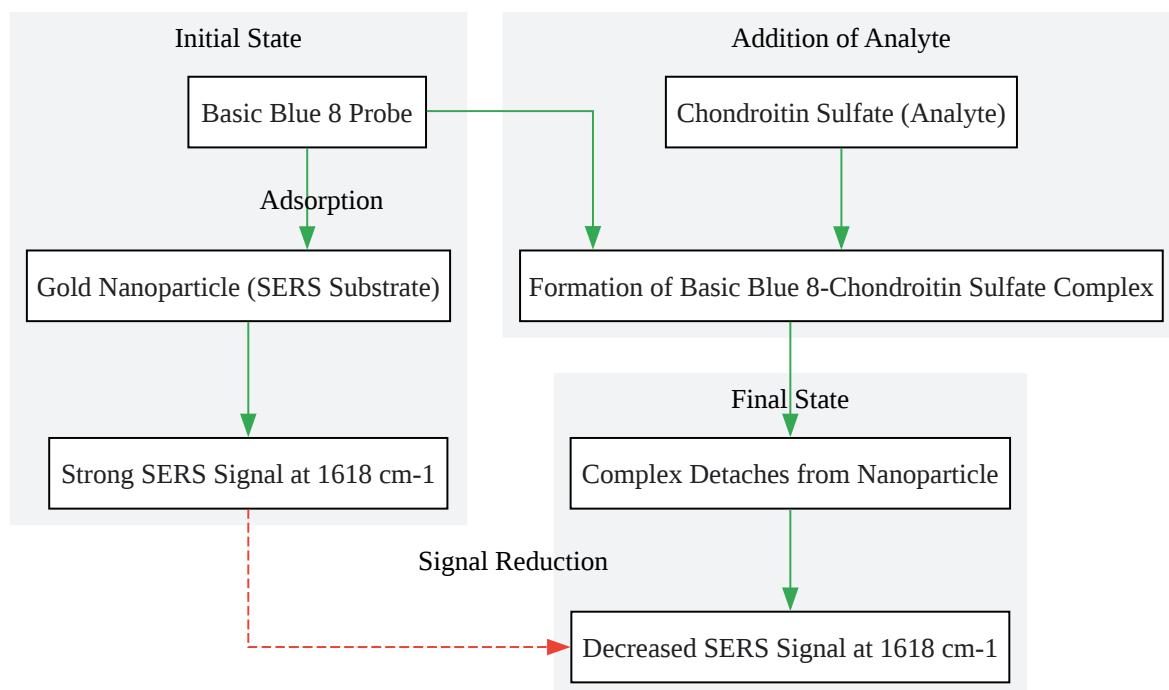
- **Basic Blue 8** (Victoria Blue 4R) molecular probes
- Gold nanoparticle (AuNP) sol (SERS substrate)
- Chondroitin sulfate standards
- Deionized water
- Raman spectrometer

Procedure

- Preparation of SERS-active Substrate:
 - Prepare a stable gold nanoparticle sol.
 - Add the **Basic Blue 8** molecular probes to the AuNP sol to allow for adsorption and generation of a stable SERS signal.
- Sample and Standard Preparation: Prepare a series of chondroitin sulfate standard solutions within the linear range (3.1–500 ng/mL).
- Reaction:
 - Mix the SERS-active substrate (AuNPs with **Basic Blue 8**) with either the chondroitin sulfate standards or the sample solutions.
 - Allow the mixture to incubate for a set period to enable the formation of the chondroitin sulfate-**Basic Blue 8** complexes.
- SERS Measurement:
 - Acquire the SERS spectrum of the mixture using a Raman spectrometer.

- Measure the intensity of the Raman peak at 1618 cm^{-1} .
- Quantification:
 - Construct a calibration curve by plotting the decrease in SERS intensity at 1618 cm^{-1} against the concentration of the chondroitin sulfate standards.
 - Determine the concentration of chondroitin sulfate in the sample by interpolating the decrease in its SERS signal on the calibration curve.

Signaling Pathway Diagram



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Caption: Mechanism of SERS-based chondroitin sulfate detection.

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